molecular formula C24H19FN4O2 B11464505 1-benzyl-N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

1-benzyl-N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B11464505
M. Wt: 414.4 g/mol
InChI Key: FQVWCOXLKKSHMB-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzimidazole core fused with a pyrimidine ring, a benzyl group, and a fluorophenyl group, making it a unique molecule with significant chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Pyrimidine Ring Formation: The benzimidazole intermediate is then reacted with a suitable pyrimidine precursor, such as a β-keto ester, under basic conditions to form the tetrahydropyrimido[1,2-a]benzimidazole structure.

    Introduction of the Benzyl and Fluorophenyl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding alcohols or ketones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of benzylic alcohols or ketones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-benzyl-N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. Generally, it may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are known for their antiparasitic activities.

    Fluorophenyl Compounds: Molecules such as fluoxetine, which is used as an antidepressant.

Uniqueness

1-benzyl-N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is unique due to its combined structural features of benzimidazole and pyrimidine rings, along with the presence of both benzyl and fluorophenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H19FN4O2

Molecular Weight

414.4 g/mol

IUPAC Name

1-benzyl-N-(4-fluorophenyl)-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C24H19FN4O2/c25-17-10-12-18(13-11-17)26-23(31)21-14-22(30)28(15-16-6-2-1-3-7-16)24-27-19-8-4-5-9-20(19)29(21)24/h1-13,21H,14-15H2,(H,26,31)

InChI Key

FQVWCOXLKKSHMB-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2N(C1=O)CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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